molecular formula C11H11N3O3 B1422452 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide CAS No. 1258650-55-3

4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide

Cat. No.: B1422452
CAS No.: 1258650-55-3
M. Wt: 233.22 g/mol
InChI Key: CTJYGMRAXBEYFF-UHFFFAOYSA-N
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Description

4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide is a chemical compound with a complex structure that includes a benzamide group attached to a 4-methyl-2,5-dioxoimidazolidin-4-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide typically involves multiple steps, starting with the formation of the imidazolidin-4-yl ring. One common approach is the reaction of 4-methyl-2,5-dioxoimidazolidin-4-ylamine with benzoyl chloride under controlled conditions to form the benzamide derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions can introduce different substituents on the benzamide ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted benzamide derivatives.

Scientific Research Applications

4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.

  • Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development.

  • Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide is unique in its structure and properties compared to similar compounds. Some similar compounds include:

  • 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile

  • 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid

These compounds share the imidazolidin-4-yl ring but differ in their substituents and functional groups, leading to different chemical and biological properties.

Properties

IUPAC Name

4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-11(9(16)13-10(17)14-11)7-4-2-6(3-5-7)8(12)15/h2-5H,1H3,(H2,12,15)(H2,13,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJYGMRAXBEYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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